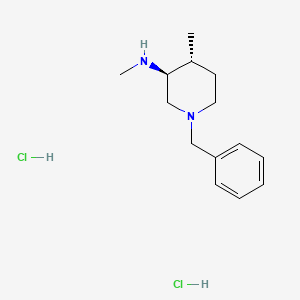

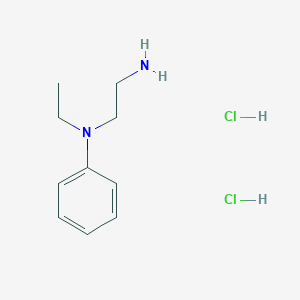

N-(2-aminoethyl)-N-ethylaniline dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

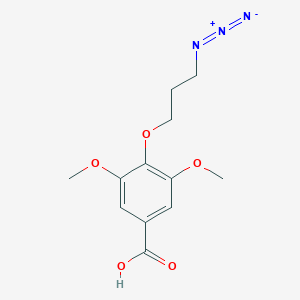

N-(2-aminoethyl)-N-ethylaniline dihydrochloride, also known as AEEA, is a versatile organic compound used in a variety of laboratory experiments and scientific research applications. It is a colorless, water-soluble, crystalline solid with a molecular weight of 238.18 g/mol. AEEA is a derivative of aniline, an aromatic amine with a wide range of uses in organic synthesis and industrial applications. It has been used in a variety of scientific research applications, including as a substrate in enzymatic assays, as a reagent in organic synthesis, and as a fluorescent probe in biochemical studies.

科学的研究の応用

Clinical Investigation

A clinical investigation of 1,4-dihydroxy-5,8-bis(((2-[(2-hydroxyethyl)amino]ethyl)amino))-9,10-anthracenedione dihydrochloride, a derivative of N-(2-aminoethyl)-N-ethylaniline dihydrochloride, was conducted. This study involved a Phase I trial focusing on its administration and observed effects such as leukopenia and thrombocytopenia, which were dose-limiting but reversible. This derivative showed promise in treating adenocarcinoma of the lung (D. V. Von Hoff et al., 1980).

Liquid-Liquid Extraction Capability

The synthesis and investigation of N-diphenylphosphino-N-ethylaniline and its chalcogenide derivatives were explored for their liquid-liquid extraction capability of metal picrates. This study highlighted the potential use of these compounds in the extraction of metals like Cd2+ and Ni2+ from aqueous to organic phases (Y. Akkuşlu & Ö. Sarıöz, 2019).

Quantification of Sugars

N-(1-naphthyl)ethylenediamine dihydrochloride was used as a reagent for the quantification of sugars on thin-layer plates. The process involved linear expansion to produce a straight calibration line, indicating its effectiveness in sugar quantification (M. Bounias, 1980).

Molecular Interactions

Spectroscopic studies focused on molecular interactions involving N-ethylaniline donors and iodine as an electron acceptor. These studies are crucial in understanding the charge-transfer complexes and their formation constants, providing insight into molecular structures and solvent polarity effects (T. M. El-Gogary et al., 2007).

Solid-Phase Oligodeoxyribonucleotide Synthesis

The 2-(N-formyl-N-methyl)aminoethyl group was studied for its potential as a phosphate/thiophosphate protecting group in solid-phase oligodeoxyribonucleotide synthesis. This research contributes to the field of therapeutic oligonucleotide preparation, highlighting cost-effective and simplified post-synthesis processing (A. Grajkowski et al., 2001).

Kinetics of Polymerization

The kinetics of polymerization of N-ethylaniline hydrochloride was studied, revealing the auto-catalytic nature of the reaction. This research is significant in understanding the formation mechanism of quinonediimine fragments in poly-N-ethylaniline (Y. Mezhuev et al., 2015).

特性

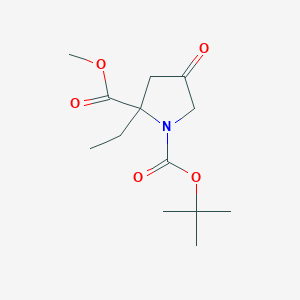

IUPAC Name |

N'-ethyl-N'-phenylethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-2-12(9-8-11)10-6-4-3-5-7-10;;/h3-7H,2,8-9,11H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPPHCZPHZWPPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)C1=CC=CC=C1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-N-ethylaniline dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383226.png)

![Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B1383231.png)